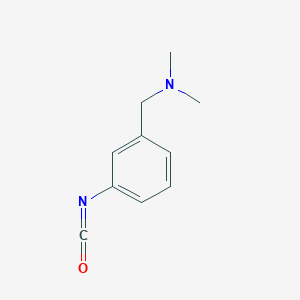
1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine is an organic compound that features an isocyanate functional group attached to a phenyl ring, which is further connected to a dimethylmethanamine moiety
Métodos De Preparación
The synthesis of 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine typically involves the reaction of 3-isocyanatophenylamine with formaldehyde and dimethylamine. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the process is usually carried out under reflux conditions to ensure complete reaction. Industrial production methods may involve the use of phosgene as a reagent to introduce the isocyanate group, although this requires stringent safety measures due to the hazardous nature of phosgene .
Análisis De Reacciones Químicas
1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles such as alcohols and amines, forming urethanes and ureas, respectively.
Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Hydrolysis: The isocyanate group can react with water to form amines and carbon dioxide.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are urethanes, ureas, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine primarily involves its reactivity with nucleophiles. The isocyanate group reacts with hydroxyl or amino groups to form urethane or urea linkages, respectively. These reactions are facilitated by the electrophilic nature of the isocyanate group, which readily forms bonds with nucleophiles. The molecular targets and pathways involved include the formation of stable covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical entities .
Comparación Con Compuestos Similares
1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine can be compared with other similar compounds such as:
1-(3-Isocyanatophenyl)-1H-pyrrole: This compound also contains an isocyanate group attached to a phenyl ring but differs in the additional pyrrole moiety, which imparts different chemical properties and reactivity.
1-Propanone, 1-(3-isocyanatophenyl): This compound has a similar isocyanate group but is attached to a propanone moiety, leading to different applications and reactivity patterns.
Propiedades
IUPAC Name |
1-(3-isocyanatophenyl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12(2)7-9-4-3-5-10(6-9)11-8-13/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQPWOAQBMGTLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001185-00-7 |
Source


|
| Record name | 1-(3-isocyanatophenyl)-N,N-dimethylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














